Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl- is a heterocyclic compound notable for its unique structure and potential applications in medicinal chemistry. This compound is classified as a pyrrole derivative with a cycloheptane ring, making it part of a broader family of polycyclic compounds that exhibit interesting chemical and biological properties. Its synthesis and study are of significant interest due to its potential as a building block for more complex organic molecules and its possible biological activity.
The compound is cataloged under the Chemical Abstracts Service number 104422-25-5, with a molecular formula of C₁₁H₁₀ClNO and a molecular weight of 207.65 g/mol. The IUPAC name for this compound is 6-chloro-1,3-dimethylcyclohepta[b]pyrrol-2-one, indicating the presence of chlorine and two methyl groups on the cycloheptane-pyrrole structure.
The synthesis of Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl- typically involves several key steps:
The molecular structure of Cyclohepta[b]pyrrol-2(1H)-one can be represented using various chemical notation systems:
InChI=1S/C11H10ClNO/c1-7-9-5-3-8(12)4-6-10(9)13(2)11(7)14/h3-6H,1-2H3
RUEWZCKQOMEXGC-UHFFFAOYSA-N
CC1=C2C=CC(=CC=C2N(C1=O)C)Cl
These representations highlight the compound's unique ring structure and substitution pattern, which are essential for its chemical behavior.
Cyclohepta[b]pyrrol-2(1H)-one undergoes several types of chemical reactions:
The mechanism of action for Cyclohepta[b]pyrrol-2(1H)-one in biological systems is not fully elucidated but involves interactions at the molecular level that can lead to significant biological effects. Research indicates that related compounds with similar structures may act as inhibitors in biochemical pathways, particularly those involving tubulin assembly . The precise mechanisms are still under investigation but suggest potential therapeutic applications.
The physical and chemical properties of Cyclohepta[b]pyrrol-2(1H)-one are summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀ClNO |
Molecular Weight | 207.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Boiling Point | Not specified |
These properties indicate that the compound is likely to be stable under standard laboratory conditions but may require careful handling due to its chlorine content .
Cyclohepta[b]pyrrol-2(1H)-one has potential applications in various fields:
Research continues to explore its biological activities and potential therapeutic applications, underscoring its significance in contemporary chemical research .
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7